molecular formula C14H13N3 B1662666 Fadrozole CAS No. 102676-47-1

Fadrozole

Cat. No. B1662666
M. Wt: 223.27 g/mol
InChI Key: CLPFFLWZZBQMAO-UHFFFAOYSA-N
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Description

Fadrozole, sold under the brand name Afema by Novartis, is a selective, nonsteroidal aromatase inhibitor . It has been used in Japan for the treatment of breast cancer . It is also known as an antineoplastic agent .


Synthesis Analysis

Fadrozole was synthesized as a series of new compounds to improve on its predecessor . Structure-activity relationship studies were performed to identify the most potent aromatase inhibitor from a series of benzyl-azole derivatives of fadrozole .


Molecular Structure Analysis

Fadrozole has a molecular formula of C14H13N3 . Its average mass is 259.734 Da and its monoisotopic mass is 259.087616 Da .


Chemical Reactions Analysis

Fadrozole is stable if stored as directed and should be kept away from strong oxidizing agents . It emits toxic fumes such as carbon monoxide when it undergoes thermal decomposition .


Physical And Chemical Properties Analysis

Fadrozole has a molecular formula of C14H13N3 . Its average mass is 259.734 Da and its monoisotopic mass is 259.087616 Da .

Scientific Research Applications

Fadrozole in Cancer Research

One significant area of scientific research involving fadrozole is cancer treatment. Studies have explored its efficacy in inhibiting estrogen biosynthesis, which is crucial in hormone-dependent cancers such as breast cancer. Fadrozole has shown promise in preclinical studies as a potential therapeutic agent for hormone-sensitive tumors, providing insights into novel treatment strategies (Peng et al., 2019).

Safety And Hazards

Fadrozole is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPFFLWZZBQMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

102676-31-3 (mono-hydrochloride)
Record name Fadrozole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102676471
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DSSTOX Substance ID

DTXSID5034141
Record name Fadrozole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fadrozole

CAS RN

102676-47-1
Record name Fadrozole
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URL https://commonchemistry.cas.org/detail?cas_rn=102676-47-1
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Record name Fadrozole [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fadrozole
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Record name Fadrozole
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Record name 4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-5-yl}benzonitrile
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Record name FADROZOLE
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Synthesis routes and methods I

Procedure details

A mixture of 85 mg of 5-(p-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine and 74 mg of cuprous cyanide in 1 ml of N,N-dimethylformamide is heated under nitrogen at 120° for 11 h. The reaction mixture is cooled, diluted with 10 ml of water and extracted with ethyl acetate. The organic extracts are dried over sodium sulfate and evaporated. The resulting oil is chromatographed on silica gel with ethyl acetate to yield the title compound, m.p. 117°-118°.
Name
5-(p-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Quantity
85 mg
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 2.13 g of 5-(p-aminophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine in 4 ml of concentrated hydrochloric acid and 10 ml of water is cooled in an ice-bath and a solution of 0.78 g of sodium nitrite in 2 ml of water is added slowly. The solution is added via dropping funnel to an ice cooled solution of 3.0 g of copper(I) cyanide in 10 ml of water, keeping the temperature between 30°-40°. The reaction mixture is heated on a steam bath for 1 h, cooled and brought to pH 9. The organic extracts are dried over sodium sulfate and evaporated and the residue is chromatographed on silica gel with ethyl acetate to yield the title compound.
Name
5-(p-aminophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 0.24 g of 1-(p-cyanophenyl)-4-(4-imidazolyl)-1-butanone in 20 ml of methanol at room temperature is treated with 0.2 g of sodium cyanoborohydride. The pH is adjusted and maintained at 5.5-6.0 by addition of concentrated hydrochloric acid. The reaction mixture is stirred for 2 h, adjusted to pH 2, and evaporated to dryness. The residue is taken up in methylene chloride and washed with saturated sodium bicarbonate. The organic layer is dried over sodium sulfate and evaporated to yield 5-(p-cyanophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine.
Name
1-(p-cyanophenyl)-4-(4-imidazolyl)-1-butanone
Quantity
0.24 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 1.65 g of 5-(p-cyanophenyl)-5-ethoxycarbonyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine in 10 ml of methanol containing 0.2 g of sodium hydroxide is stirred for 3 h at room temperature and 5 ml of 1N hydrochloric acid is added. The reaction mixture is refluxed for 1 h, cooled and evaporated. The residue is partitioned between water and ethyl acetate. The organic layer is separated, dried over sodium sulfate and evaporated to yield the title compound.
Name
5-(p-cyanophenyl)-5-ethoxycarbonyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of 1.6 g of 5-(p-cyanophenyl)-7,8-dihydroimidazo[1,5-a]pyridine in 50 ml of ethyl acetate is hydrogenated at atmospheric pressure with 0.2 g of 5% palladium on charcoal until the theoretical uptake of hydrogen is complete. The catalyst is filtered, and the solvent evaporated to yield the title compound, m.p. 117°-118°.
Name
5-(p-cyanophenyl)-7,8-dihydroimidazo[1,5-a]pyridine
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fadrozole
Reactant of Route 2
Fadrozole
Reactant of Route 3
Fadrozole
Reactant of Route 4
Fadrozole
Reactant of Route 5
Fadrozole
Reactant of Route 6
Fadrozole

Citations

For This Compound
5,330
Citations
LM Demers - Breast cancer research and treatment, 1994 - Springer
Fadrozole Hydrochloride (CGS 16949A) and Letrozole (CGS 20267), are two of the newest non-steroidal, orally active aromatase inhibitors currently being evaluated as second line …
Number of citations: 122 link.springer.com
LJ Browne, C Gude, H Rodriguez… - Journal of medicinal …, 1991 - ACS Publications
A new class of potent, selective, nonsteroidal inhibitors of aromatase have been discovered. The most potent member of this series is fadrozole hydrochloride, CGS16949 A, 4-(5, 6, 7, 8-…
Number of citations: 247 pubs.acs.org
IE Smith, A Norton - Breast cancer research and treatment, 1998 - Springer
… Three dose-finding randomised trials on the clinical efficacy of fadrozole have been carried … It was of interest in this study that plasma fadrozole levels were shown to increase with dose …
Number of citations: 16 link.springer.com
J Wade, BA Schlinger, L Hodges, AP Arnold - General and comparative …, 1994 - Elsevier
… The potency and specificity of fadrozole hydrochloride as an … telencephalon following in vivo fadrozole injection. Finally, … In all three cases, fadrozole was highly effective in reducing …
Number of citations: 138 www.sciencedirect.com
GT Ankley, MD Kahl, KM Jensen… - Toxicological …, 2002 - academic.oup.com
… effects of the CYP19 inhibitor fadrozole on fathead minnow (… days to water concentrations of fadrozole ranging from 2 to 50 … female fathead minnows exposed to fadrozole. In females, …
Number of citations: 315 academic.oup.com
T Tominaga, I Adachi, Y Sasaki, T Tabei, T Ikeda… - Annals of oncology, 2003 - Elsevier
… (50.6%) than fadrozole (35.1%). Letrozole was significantly superior to fadrozole in terms of … in the letrozole group and 113 days in the fadrozole group with no significant difference (P = …
Number of citations: 45 www.sciencedirect.com
M Dowsett, D Smithers, J Moore, PF Trunet… - European Journal of …, 1994 - Elsevier
… , fadrozole hydrochloride, indicated that this compound was far more selective for aromatase than aminoglutethimide [9], but it is now known that fadrozole … of fadrozole hydrochloride for …
Number of citations: 52 www.sciencedirect.com
AU Buzdar, R Smith, C Vogel, P Bonomi… - … Journal of the …, 1996 - Wiley Online Library
… Fadrozole HCL is a more selective inhibitor of aromatase than … ratio for fadrozole HCL is substantially more favorable than for aminoglutethimide.'" In Phase 1-11 trials, fadrozole HCL at …
Number of citations: 139 acsjournals.onlinelibrary.wiley.com
HR Bonnefoi, IE Smith, M Dowsett, PF Trunet… - British journal of …, 1996 - nature.com
… The endocrine and therapeutic effects of the aromatase inhibitor fadrozole hydrochloride … In conclusion, fadrozole is a clinically active aromatase inhibitor with a low incidence of side-…
Number of citations: 33 www.nature.com
GM Kochak, S Mangat, MT Mulagha… - The Journal of …, 1990 - academic.oup.com
… In animal models, fadrozole effectively suppressed ovarian estrogen synthesis at doses that … fadrozole was administered to ovariectomized female or castrated male rats. Fadrozole was …
Number of citations: 23 academic.oup.com

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